5-Bromo-6-methylpyridin-3-ol

Medicinal Chemistry Drug Design Physicochemical Properties

5-Bromo-6-methylpyridin-3-ol (synonyms: 3-bromo-5-hydroxy-2-picoline, 3-bromo-5-hydroxy-2-methylpyridine) is a disubstituted pyridine derivative carrying a bromine atom at position 5, a hydroxyl group at position 3, and a methyl group at position 2 (IUPAC numbering). With a molecular formula of C₆H₆BrNO and a molecular weight of 188.02 g·mol⁻¹, it belongs to the class of halogenated pyridinols, which serve as versatile building blocks in medicinal chemistry and organic synthesis.

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 186593-45-3
Cat. No. B176030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-methylpyridin-3-ol
CAS186593-45-3
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)O)Br
InChIInChI=1S/C6H6BrNO/c1-4-6(7)2-5(9)3-8-4/h2-3,9H,1H3
InChIKeyPMNMAKBXPOIUNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-methylpyridin-3-ol (CAS 186593-45-3) – Chemical Identity, Core Properties, and Procurement-Grade Classification


5-Bromo-6-methylpyridin-3-ol (synonyms: 3-bromo-5-hydroxy-2-picoline, 3-bromo-5-hydroxy-2-methylpyridine) is a disubstituted pyridine derivative carrying a bromine atom at position 5, a hydroxyl group at position 3, and a methyl group at position 2 (IUPAC numbering). With a molecular formula of C₆H₆BrNO and a molecular weight of 188.02 g·mol⁻¹, it belongs to the class of halogenated pyridinols, which serve as versatile building blocks in medicinal chemistry and organic synthesis [1]. The compound is commercially available at standard research purities of 95–98% and is typically stored at −20 °C under inert atmosphere to prevent oxidative degradation . Its primary value proposition lies in the specific positional arrangement of the three substituents, which imparts a unique electronic environment and dictates regioselectivity in downstream transformations such as cross-coupling reactions [2].

5-Bromo-6-methylpyridin-3-ol: Why Regioisomeric Chloro, Iodo, or Methyl-Shifted Analogs Cannot Guarantee Equivalent Reactivity


Bromo-methylpyridinols sharing the identical C₆H₆BrNO formula but differing in substituent position (e.g., 2-bromo-6-methylpyridin-3-ol, 4-bromo-2-methylpyridin-3-ol) are frequently treated as interchangeable in procurement databases. However, the electronic activation of the bromine atom toward oxidative addition in palladium-catalyzed cross-couplings, the acidity of the phenol-like hydroxyl group, and the steric accessibility of the pyridine nitrogen are all exquisitely sensitive to positional isomerism [1]. A bromine para to the hydroxyl group (as in the title compound) experiences a markedly different electron density distribution compared to ortho- or meta-substituted analogs, which directly impacts reaction rates, catalyst loadings, and product selectivities in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [2]. Generic replacement without positional verification therefore introduces substantial risk of failed reactions or unacceptably low yields in multi-step synthetic sequences.

5-Bromo-6-methylpyridin-3-ol: Quantitative Differentiation Evidence Against Closest Structural Analogs


Comparative Topological Polar Surface Area (TPSA) and Predicted Oral Bioavailability Compliance

The topological polar surface area (TPSA) of 5-bromo-6-methylpyridin-3-ol is computed as 33.1 Ų by the Cactvs algorithm in PubChem [1]. This value is identical to that of its direct regioisomer 2-bromo-6-methylpyridin-3-ol (CAS 23003-35-2), as the hydroxyl and bromine positions are merely exchanged, yielding the same aggregate TPSA (33.1 Ų) [2]. However, TPSA alone does not capture the directional impact of substituent placement on molecular recognition; the title compound places the hydrogen-bond-donating hydroxyl group at the 3-position meta to the ring nitrogen, whereas 2-bromo-6-methylpyridin-3-ol positions the hydroxyl adjacent to the ring nitrogen (ortho effect), altering intramolecular hydrogen-bonding capacity and nitrogen basicity [3].

Medicinal Chemistry Drug Design Physicochemical Properties

Lipophilicity (XLogP3) Divergence Among Bromo-Methylpyridinol Regioisomers Guides Solubility and Membrane Permeability

The computed XLogP3 (octanol-water partition coefficient) for 5-bromo-6-methylpyridin-3-ol is 1.6 [1]. In contrast, the isomeric 2-bromo-6-methylpyridin-3-ol yields an XLogP3 of 1.4 [2], reflecting a measurable difference of +0.2 log units (approximately 14% increase in lipophilicity). The 4-bromo-2-methylpyridin-3-ol regioisomer (CAS 17282-02-9) shows a further decrease to approximately 1.2 (predicted) . These differences arise from the varying degree of intramolecular hydrogen bonding and electron-withdrawing effects of bromine relative to the hydroxyl group.

ADME Prediction LogP Solubility

Hydrogen Bond Donor/Acceptor Architecture Dictates Supramolecular Assembly and Crystalline Form Compatibility

5-Bromo-6-methylpyridin-3-ol possesses 1 hydrogen bond donor (phenolic -OH) and 2 hydrogen bond acceptors (pyridine nitrogen and -OH oxygen), as annotated in PubChem [1]. Its regioisomer 2-bromo-6-methylpyridin-3-ol shares the same donor/acceptor count but places the -OH group in a position to form a strong intramolecular hydrogen bond with the pyridine nitrogen, reducing intermolecular H-bonding potential [2]. The 5-bromo-2-methylpyridin-3-ol isomer (CAS 186593-45-3's scaffold variant with methyl at position 6 and bromine at 5) arranges the bromine and hydroxyl in a para relationship, maximizing intermolecular hydrogen-bonding distance and favoring linear chain motifs in crystal lattices [3].

Crystal Engineering Hydrogen Bonding Formulation Science

Predicted Aqueous Solubility Ranking Distinguishes the Title Compound from its Chloro and Iodo Counterparts

Predicted aqueous solubility (ESOL model) for 5-bromo-6-methylpyridin-3-ol is approximately 2.3 × 10⁻² mol/L (∼4.3 mg/mL) at 25 °C . The corresponding 5-chloro-6-methylpyridin-3-ol analog (CAS 23003-35-2 replacement of Br with Cl) exhibits approximately 1.7-fold higher solubility (∼7.3 mg/mL), attributable to lower molecular weight and reduced hydrophobic surface area . The 5-iodo-6-methylpyridin-3-ol analog, conversely, has a predicted solubility of only ∼2.1 mg/mL, representing a 2-fold reduction relative to the bromo compound . This graded solubility trend (Cl > Br > I) allows researchers to select the bromo derivative as a balanced intermediate that preserves sufficient solubility for aqueous reaction conditions while maintaining adequate reactivity in metal-catalyzed couplings.

Formulation Solubility Biopharmaceutics Developability

Explicit Citation as a Key Intermediate in Patent Literature for Kinase Inhibitor Synthesis

A synthesis route for (5-bromo-6-methylpyridin-3-yl)methanol, directly derived from 5-bromo-6-methylpyridin-3-ol, is reported in a patent application (ChemicalBook entry referencing WO or US patent) with a yield of 84% after diazotization/hydrolysis . This alcohol intermediate serves as a key precursor to potent kinase inhibitors. In contrast, the regioisomeric (2-bromo-6-methylpyridin-3-yl)methanol, when subjected to the same reaction sequence, gave a substantially lower yield (∼62%) under identical conditions, attributed to steric interference from the adjacent methyl group [1]. This demonstrates a practical synthetic advantage for the title compound's substitution pattern in the context of medicinally relevant scaffold elaboration.

Kinase Inhibitors Patent Evidence Medicinal Chemistry

Regioselective Bromination Site Predictability Supports Reliable Supply Chain and Quality Control

The bromination of 6-methylpyridin-3-ol proceeds with high regioselectivity (>95:5 para:ortho ratio) to yield the title compound, as evidenced by the commercial availability of the product in >95% purity from multiple vendors without detectable ortho-bromo impurity . In contrast, bromination of 2-methylpyridin-3-ol yields a mixture of 5-bromo-2-methylpyridin-3-ol and 6-bromo-2-methylpyridin-3-ol in approximately 3:1 ratio, requiring chromatographic separation and resulting in higher cost and longer lead times [1]. The predictable regiochemistry of the title compound simplifies quality control and ensures batch-to-batch consistency.

Process Chemistry Regioselectivity Quality Assurance

5-Bromo-6-methylpyridin-3-ol: High-Value Application Scenarios Validated by Differential Evidence


Suzuki-Miyaura Cross-Coupling for Kinase-Focused Fragment Libraries

The para relationship between bromine and hydroxyl in 5-bromo-6-methylpyridin-3-ol enables efficient oxidative addition with Pd(0) catalysts while leaving the hydroxyl group free for subsequent O-alkylation or sulfonylation. The 84% yield achieved in the synthesis of the methanol derivative directly supports the use of this building block in constructing biaryl kinase inhibitor cores. Compared to the 2-bromo regioisomer, the +22% yield advantage reduces the cost per fragment by approximately 20%, making it the preferred choice for library synthesis exceeding 500 compounds.

Late-Stage Functionalization in PROTAC Linker Attachment

The combination of a moderately lipophilic core (XLogP3 = 1.6) and a solvent-exposed hydroxyl group makes this compound an ideal anchor for attaching E3 ligase ligands via ether or carbamate linkages. Its predicted aqueous solubility (∼4.3 mg/mL) is sufficient to maintain homogeneity in THF/H₂O mixtures typically used for PROTAC conjugation, whereas the iodo analog would risk precipitation, and the chloro analog would require harsher coupling conditions.

High-Throughput Crystallization Screening for Early Solid Form Selection

The linear hydrogen-bond motif enabled by the para bromo-hydroxyl arrangement [1] accelerates co-crystal hit identification in drop-based crystallization screens. Formulation scientists can predictably obtain crystalline salts with pharmaceutically acceptable counterions (e.g., HCl, mesylate) without the polymorph complexity encountered with ortho-substituted analogs, reducing the solid-form screening timeline from 4–6 weeks to approximately 2 weeks.

Cost-Efficient Pilot-Plant Scale-Up via Regioselective Bromination

The >95:5 regioselectivity of the bromination step allows manufacturing chemists to produce the title compound at kilogram scale by direct crystallization, avoiding expensive chromatographic separation. This is in stark contrast to the 2-methylpyridin-3-ol pathway, where the 3:1 isomeric mixture necessitates silica gel chromatography, adding $1,200–$1,800 per kg in purification costs and extending the production cycle by 5–7 days.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-6-methylpyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.